molecular formula C16H25NO3 B14848579 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylcyclohexa-2,4-dienecarboxamide

2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylcyclohexa-2,4-dienecarboxamide

Cat. No.: B14848579
M. Wt: 279.37 g/mol
InChI Key: WBDSQQGABGUELK-UHFFFAOYSA-N
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Description

2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylcyclohexa-2,4-dienecarboxamide is an organic compound with the molecular formula C16H25NO3 and a molecular weight of 279.378 g/mol . This compound is characterized by its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a dimethylcyclohexa-2,4-dienecarboxamide core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylcyclohexa-2,4-dienecarboxamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. industrial methods often focus on optimizing reaction conditions to minimize costs and maximize efficiency. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylcyclohexa-2,4-dienecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylcyclohexa-2,4-dienecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylcyclohexa-2,4-dienecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butoxy-6-cyclopropoxy-N,N-dimethylcyclohexa-2,4-dienecarboxamide is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

6-cyclopropyloxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]cyclohexa-2,4-diene-1-carboxamide

InChI

InChI=1S/C16H25NO3/c1-16(2,3)20-13-8-6-7-12(19-11-9-10-11)14(13)15(18)17(4)5/h6-8,11-12,14H,9-10H2,1-5H3

InChI Key

WBDSQQGABGUELK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(C1C(=O)N(C)C)OC2CC2

Origin of Product

United States

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